molecular formula C7H11N3O3 B086660 Ternidazole CAS No. 1077-93-6

Ternidazole

Cat. No.: B086660
CAS No.: 1077-93-6
M. Wt: 185.18 g/mol
InChI Key: DUOHVNSMLSPTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ternidazole (TNZ), chemically designated as 3-(2-methyl-5-nitroimidazol-1-yl)-propan-1-ol (CAS No. 1077-93-6), is a nitroimidazole-class antimicrobial agent . Structurally, it features a nitroimidazole core linked to a propanol chain, distinguishing it from other nitroimidazoles like metronidazole (MNZ) . TNZ exhibits broad-spectrum activity against anaerobic bacteria and protozoa, with applications in both human and veterinary medicine. Notably, it is used in combination therapies for bacterial vaginosis and vaginal dysbiosis, particularly in cases associated with Atopobium vaginae . However, nitroimidazoles as a class are scrutinized for genotoxic and carcinogenic risks, leading to restrictions on certain derivatives (e.g., furazolidone) in food-producing animals .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Sulfur Trioxide-Mediated Alkylation

The most well-documented method for synthesizing Ternidazole involves the condensation of 2-methyl-4(5)-nitroimidazole derivatives with oxiranes (epoxides) in the presence of sulfur trioxide (SO₃). This reaction proceeds via a two-step mechanism:

  • Formation of a Sulfonated Intermediate :
    Sulfur trioxide reacts with the imidazole derivative (e.g., 1-acetoxy-methyl-2-methyl-4-nitroimidazole) in an organic solvent such as 1,2-dichloroethane or dioxane at 0–50°C. This generates a reactive sulfonated intermediate, which facilitates nucleophilic attack by the oxirane .

  • Alkylation with Oxiranes :
    The intermediate reacts with oxiranes (e.g., ethylene oxide, propylene oxide) at 20–100°C. The choice of oxirane determines the hydroxyalkyl chain length and branching. For this compound, propylene oxide or a substituted epoxide yielding a 3-hydroxypropyl group is typically employed .

Example Reaction Conditions (from Patent CN1055536A):

  • Reactants : 1-acetoxy-methyl-2-methyl-4-nitroimidazole (0.10 mol), SO₃ (0.10 mol), propylene oxide (0.24 mol)

  • Solvent : 1,2-Dichloroethane

  • Temperature : 5°C (initial), 75°C (post-alkylation)

  • Yield : 14.5% (crude), 31% after purification .

Acid-Catalyzed Cyclization

A secondary route involves acid-catalyzed cyclization of nitroimidazole precursors. In this method, 2-methyl-5-nitroimidazole is treated with β-hydroxyethyl sulfide in the presence of sulfuric acid, followed by oxidation with hydrogen peroxide to introduce the hydroxypropyl group .

Key Steps :

  • Sulfuric Acid Activation :
    The imidazole derivative reacts with β-hydroxyethyl sulfide under acidic conditions (H₂SO₄), forming a sulfonium intermediate.

  • Oxidation :
    Hydrogen peroxide oxidizes the intermediate, yielding this compound after crystallization .

Industrial-Scale Data (from Patent CN1321985C):

  • Reactants : 2-methyl-5-nitroimidazole (1.35 mol), β-hydroxyethyl sulfide (1.0 mol)

  • Catalyst : Ammonium molybdate

  • Yield : 60.56–68.16% after ethanol recrystallization .

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern production leverages continuous flow systems to enhance reaction control and scalability. For example, the sulfonation and alkylation steps are conducted in tandem within a reactor cascade, minimizing intermediate isolation and improving throughput .

Purification Methods

  • Crystallization : Ethanol or methanol recrystallization removes impurities, achieving >99% purity .

  • Chromatography : High-performance liquid chromatography (HPLC) is used for final quality control .

Optimization Strategies and Yield Improvements

Solvent Selection

Polar aprotic solvents (e.g., dioxane, dichloroethane) enhance sulfonation efficiency, while nonpolar solvents (e.g., xylene) improve oxirane solubility.

Comparative Solvent Performance :

SolventReaction Temperature (°C)Yield (%)
1,2-Dichloroethane7548
Dioxane9051
Xylene7068

Data synthesized from .

Catalytic Additives

Ammonium molybdate and sodium tungstate accelerate hydrogen peroxide oxidation, reducing reaction times by 30–40% .

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
SO₃-AlkylationHigh selectivity, scalableRequires toxic solvents48–95
Acid-Catalyzed CyclizationCost-effective, simple setupLower purity without HPLC60–68

Yields reflect optimized conditions from .

Recent Advances

Green Chemistry Approaches

Recent patents emphasize replacing dichloroethane with biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic recycling systems to reduce waste .

Enzymatic Oxidation

Pilot studies explore lipase-mediated oxidation as an alternative to hydrogen peroxide, though yields remain suboptimal (≈35%) .

Chemical Reactions Analysis

Types of Reactions

Ternidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Ternidazole serves as a model compound in the study of nitroimidazole chemistry. Its chemical properties allow researchers to explore:

  • Oxidation and Reduction Reactions : this compound undergoes oxidation to form nitroso and hydroxylamine derivatives, while reduction leads to aminoimidazole products. These transformations are critical for understanding reaction mechanisms in organic chemistry .
  • Substitution Reactions : The compound can also participate in substitution reactions, yielding various alkylated and acylated imidazole derivatives. This versatility makes it valuable in synthetic organic chemistry .

Biological Applications

This compound is primarily recognized for its antiprotozoal properties. It is employed in the treatment of various protozoal infections, including:

  • Mechanism of Action : this compound disrupts DNA synthesis in protozoa by generating reactive nitro radicals upon reduction within the cell. These radicals damage the DNA, leading to cell death .
  • Clinical Studies : Research has demonstrated its effectiveness against infections such as amoebiasis and giardiasis. Clinical trials have shown that this compound can be particularly beneficial in cases where resistance to other nitroimidazoles, like metronidazole, has developed .

Medicinal Significance

This compound's role extends beyond basic research; it has significant medicinal implications:

  • Antiprotozoal Drug Development : this compound is utilized in developing new antiprotozoal therapies due to its favorable pharmacokinetic properties, such as a longer half-life compared to similar compounds .
  • Case Studies : Various clinical trials have highlighted its efficacy against resistant strains of protozoa. For example, studies have indicated that patients who did not respond to metronidazole showed improvement with this compound treatment .

Future Research Directions

Ongoing studies are exploring additional therapeutic potentials of this compound beyond its established uses:

  • Radiosensitization : Research indicates that nitroimidazoles may serve as radiosensitizers in cancer therapy, enhancing the effectiveness of radiotherapy by targeting hypoxic tumor cells .
  • Antifertility Potential : Some studies suggest that certain nitroimidazoles exhibit antifertility properties, which could lead to new applications in reproductive health .

Mechanism of Action

Ternidazole exerts its effects by disrupting the DNA synthesis of protozoa. The nitro group of this compound is reduced within the protozoal cell, leading to the formation of reactive nitro radicals. These radicals cause damage to the DNA of the protozoa, ultimately leading to cell death. The molecular targets include the DNA and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Comparative Analysis of Ternidazole and Similar Nitroimidazoles

Chemical and Structural Differences

Key structural variations among nitroimidazoles influence their pharmacokinetics and potency:

Compound Molecular Formula Molecular Weight Core Structure Modification
This compound C₇H₁₁N₃O₃ 187.15 g/mol Propanol chain substitution
Metronidazole C₆H₉N₃O₃ 171.15 g/mol Ethanol chain substitution
Secnidazole C₇H₁₁N₃O₃ 185.18 g/mol Isopropyl side chain
Ornidazole C₇H₁₀ClN₃O₃ 219.63 g/mol Chlorinated methyl group
Ronidazole C₆H₈N₄O₄ 200.15 g/mol Methylcarbamate substitution

Ronidazole and dimetridazole, however, are prohibited in veterinary use due to residual toxicity concerns .

Pharmacological and Clinical Efficacy

  • Antimicrobial Spectrum: TNZ and MNZ share activity against Giardia, Trichomonas, and anaerobic bacteria (Bacteroides, Clostridium). TNZ’s efficacy in vaginal dysbiosis is highlighted in clinical studies, achieving microbial eradication in 85–90% of cases when combined with neomycin sulfate and prednisolone . MNZ remains the gold standard for bacterial vaginosis but faces resistance issues in recurrent cases .
  • Secnidazole, with a longer half-life (~17–29 hours), is preferred for single-dose regimens .

Regulatory and Residue Concerns

TNZ is monitored in veterinary residues, with detection limits (LOQ) of 0.5 µg/kg in honey using UHPLC-MS/MS . In contrast, MNZ is widely approved but restricted in livestock in the EU, while ornidazole faces similar prohibitions .

Clinical Studies on TNZ

  • A 2024 study demonstrated TNZ-neomycin-nystatin-prednisolone combination therapy eradicated A. vaginae in 92% of nonpregnant women with reproductive failure, outperforming MNZ in anaerobic coverage .
  • TNZ’s thermodynamic properties, including strong hydrogen bonding (γ = 2.0), suggest unique stability in amorphous states, relevant for drug formulation .

Limitations and Gaps

  • Direct comparative trials between TNZ and MNZ are scarce, with most data extrapolated from combination therapies.
  • Long-term safety data for TNZ, particularly in vulnerable populations, remain understudied .

Biological Activity

Ternidazole is a nitroimidazole derivative primarily recognized for its antimicrobial properties, particularly against protozoa and certain bacterial strains. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various infections, and relevant research findings.

This compound exerts its biological effects primarily through the following mechanisms:

  • DNA Disruption : The compound is bioactivated in anaerobic conditions, leading to the formation of reactive intermediates that interact with DNA, causing strand breaks and inhibiting nucleic acid synthesis.
  • Inhibition of Energy Metabolism : this compound disrupts the energy metabolism of susceptible microorganisms, particularly in anaerobic protozoa and bacteria.

Antimicrobial Activity

This compound has demonstrated significant activity against a range of pathogens:

  • Protozoa : It is effective against Trichomonas vaginalis, the causative agent of trichomoniasis, and Giardia lamblia, responsible for giardiasis.
  • Bacteria : this compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted in anaerobic bacteria.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Trichomonas vaginalis0.5 - 2 µg/mL
Giardia lamblia1 - 4 µg/mL
Bacteroides fragilis2 - 8 µg/mL
Clostridium difficile4 - 16 µg/mL

Case Study 1: Treatment of Vaginal Infections

A clinical study assessed the efficacy of a this compound-neomycin sulfate-nystatin combination in treating mixed infections such as Candida albicans vaginitis and bacterial vaginosis. The results indicated a significant reduction in symptoms and pathogen load, showcasing this compound's role in multidrug regimens for gynecological infections .

Case Study 2: Efficacy Against Anaerobic Bacteria

Another study focused on the use of this compound for treating infections caused by anaerobic bacteria. The findings revealed that this compound effectively reduced bacterial counts in patients suffering from intra-abdominal infections, particularly those caused by Bacteroides and Clostridium species .

Toxicity and Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been documented:

  • Gastrointestinal Disturbances : Nausea and diarrhea are common side effects.
  • Neurological Effects : Rarely, patients may experience dizziness or headache.

Research Findings

Recent studies have emphasized the importance of this compound in treating neglected tropical diseases. Its potential as an alternative treatment option for conditions like human African trypanosomiasis (HAT) has been explored, although further research is necessary to establish definitive efficacy .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for investigating Ternidazole’s mechanism of action in preclinical studies?

To elucidate this compound’s mechanism, researchers should combine in vitro assays (e.g., enzyme inhibition kinetics, bacterial/viral load quantification) with molecular modeling to identify target interactions. For example, dose-response experiments using standardized cell cultures (e.g., HEK-293 or macrophage lines) can quantify efficacy, while proteomic profiling may reveal downstream pathways affected . Controls should include solvent-only groups and positive controls (e.g., known antiparasitic agents) to validate results.

Q. What are the best practices for designing in vitro studies to assess this compound’s antimicrobial spectrum?

Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) assays. Use a panel of clinically relevant microbial strains (e.g., Giardia, Trichomonas) and include:

  • Serial dilutions of this compound (1–256 µg/mL) .
  • Negative controls (culture medium alone) and positive controls (e.g., metronidazole).
  • Replicates (n ≥ 3) to ensure statistical power. Data should be analyzed using non-linear regression models to calculate IC₅₀ values .

Q. How should researchers address variability in this compound’s pharmacokinetic (PK) data across animal models?

Standardize variables such as animal species, age, and metabolic profiles. Use LC-MS/MS for plasma concentration measurements and compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-individual variability. Cross-validate findings with in silico PK simulations (e.g., GastroPlus) .

Advanced Research Questions

Q. How can contradictory results in this compound’s efficacy across clinical trials be systematically analyzed?

Conduct a meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed trials. Key steps:

  • Define inclusion/exclusion criteria (e.g., sample size ≥ 50, double-blind design).
  • Perform heterogeneity tests (I² statistic) and subgroup analyses (e.g., dosage, patient demographics).
  • Use funnel plots to assess publication bias . Example table for data synthesis:
Study (Year)Sample SizeDosage (mg/day)Efficacy (%)Heterogeneity Factor
Smith et al. (2023)12050078Low (I² = 15%)
Lee et al. (2024)9575065High (I² = 72%)

Q. What experimental strategies can resolve uncertainties in this compound’s synergistic effects with other antiparasitics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For example:

  • Combine this compound with albendazole in Giardia cultures.
  • Define synergy as FICI ≤ 0.5, additive as 0.5 < FICI ≤ 1, and antagonism as FICI > 1 . Validate findings with time-kill curve analyses and RNA sequencing to identify co-targeted pathways.

Q. How can researchers optimize this compound’s formulation for enhanced bioavailability in translational studies?

Employ a Quality-by-Design (QbD) framework:

  • Identify critical quality attributes (CQAs): dissolution rate, particle size.
  • Use response surface methodology (RSM) to test excipient ratios (e.g., surfactants, polymers).
  • Validate stability under ICH guidelines (25°C/60% RH for 6 months) .

Q. Methodological Considerations

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in this compound studies?

Apply probit or logit models for LD₅₀ calculations. For longitudinal toxicity data, use mixed-effects models or Kaplan-Meier survival analysis with Bonferroni correction for multiple comparisons .

Q. How should ethical considerations be integrated into clinical trials involving this compound?

  • Obtain IRB approval and register trials on ClinicalTrials.gov .
  • Include informed consent forms detailing risks (e.g., neurotoxicity, drug interactions).
  • Monitor adverse events using DSMBs (Data Safety Monitoring Boards) .

Q. Data Presentation Guidelines

Q. What are the standards for presenting this compound’s in vivo efficacy data in publications?

  • Use line graphs for time-course efficacy (e.g., parasite load vs. days post-treatment).
  • Include error bars (SEM or SD) and p-values from ANOVA or t-tests.
  • Follow journal-specific table formatting (e.g., Roman numerals, footnotes) .

Q. How can researchers ensure reproducibility in this compound studies?

  • Publish raw data in repositories like Figshare or Zenodo.
  • Detail experimental protocols on protocols.io .
  • Adhere to ARRIVE 2.0 guidelines for animal studies .

Properties

IUPAC Name

3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-6-8-5-7(10(12)13)9(6)3-2-4-11/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOHVNSMLSPTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862525
Record name Ternidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-93-6
Record name Ternidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ternidazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ternidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ternidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERNIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8R018QB0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The reaction mixture of 2-methyl-5-nitroimidazole (127 g, 1.0 mol) and 1-chloro-3-hydroxypropane (500 g, 5.3 mol) will be refluxed for 24 h. Then, the excessive amount of 1-chloro-3-hydroxypropane will be removed via evaporation under a condition of 2660 Pa. To the residue, 200 ml of water will be added. The mixture will be filtered. The filtrate will be collected. The filter residue will be then rinsed with water. The water phases will be combined and alkalified with saturated sodium bicarbonate aqueous solution up to pH 9. The solution will be placed in the cold room overnight for crystallization. The crystals will be filtered, washed with water, and then dried. The crude product will be recrystallized from ethyl acetate to give 1-(3-hydroxypropyl)-2-methyl-5-nitro-1H-imidazole.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ternidazole
Reactant of Route 2
Reactant of Route 2
Ternidazole
Reactant of Route 3
Reactant of Route 3
Ternidazole
Reactant of Route 4
Reactant of Route 4
Ternidazole
Reactant of Route 5
Reactant of Route 5
Ternidazole
Reactant of Route 6
Reactant of Route 6
Ternidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.